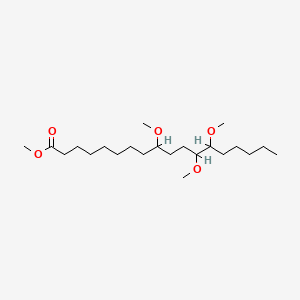

Methyl 9,12,13-trimethoxyoctadecanoate

Description

Methyl 9,12,13-trimethoxyoctadecanoate is a methyl ester derivative of a long-chain fatty acid featuring methoxy substitutions at positions 9, 12, and 12. For instance, 9,12,13-trihydroxy-10(E)-octadecenoic acid, a related compound, is synthesized enzymatically from linoleic acid and plays a role in plant responses to stress .

Properties

CAS No. |

55255-76-0 |

|---|---|

Molecular Formula |

C22H44O5 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

methyl 9,12,13-trimethoxyoctadecanoate |

InChI |

InChI=1S/C22H44O5/c1-6-7-11-15-20(25-3)21(26-4)18-17-19(24-2)14-12-9-8-10-13-16-22(23)27-5/h19-21H,6-18H2,1-5H3 |

InChI Key |

FCJGXRGUSJGSOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(CCC(CCCCCCCC(=O)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9,12,13-trimethoxyoctadecanoate typically involves the esterification of 9,12,13-trimethoxyoctadecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to industrial purification processes to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 9,12,13-trimethoxyoctadecanoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or ethers depending on the substituent introduced.

Scientific Research Applications

Methyl 9,12,13-trimethoxyoctadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Methyl 9,12,13-trimethoxyoctadecanoate involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. 9,12,13-Trihydroxy-10(E)-octadecenoic Acid

- Structure : Contains hydroxyl (-OH) groups at positions 9, 12, and 13, with a double bond at position 10.

- Biological Role : Acts as a signaling molecule in tomato fruits, with degradation mediated by cytochrome P450 oxygenases .

- Stability : Hydroxyl groups increase hydrophilicity but reduce stability under oxidative conditions compared to methoxy derivatives.

- Synthesis: Produced via lipoxygenase-catalyzed oxidation of linoleic acid, followed by epoxidation and hydrolysis .

B. Methyl 12-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-3-oxododecanoate (Compound 6)

- Structure : Features an azide-functionalized polyethylene glycol (PEG) chain and a ketone group at position 3.

- Reactivity : The azide group enables click chemistry applications, unlike the methoxy groups in the target compound.

- Synthesis : Derived from acid chloride intermediates and Meldrum’s acid, highlighting divergent synthetic pathways compared to methoxylated analogs .

Methyl Esters of Saturated Fatty Acids

A. Methyl Tetradecanoate (Myristate)

- Structure : A straight-chain C14 methyl ester without oxygen substitutions.

- Physical Properties : Lower molecular weight (242.4 g/mol) and higher volatility compared to C18 trimethoxy derivatives .

- Applications : Used as a flavoring agent and in biodiesel production, contrasting with the specialized biological roles of methoxylated esters.

B. Hexadecanoic Acid, Ethyl Ester (Ethyl Palmitate)

- Structure : Ethyl ester of a C16 saturated fatty acid.

- Solubility: Less polar than methyl 9,12,13-trimethoxyoctadecanoate due to the absence of methoxy groups, leading to different solubility profiles in organic solvents .

Table 1: Key Properties of this compound and Analogs

*Estimated based on structural analogs.

Metabolic Pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.